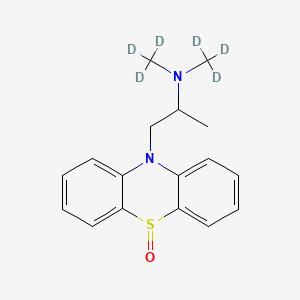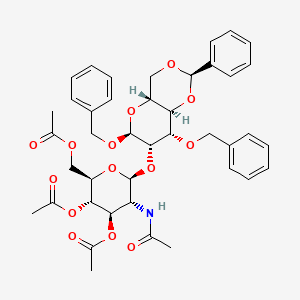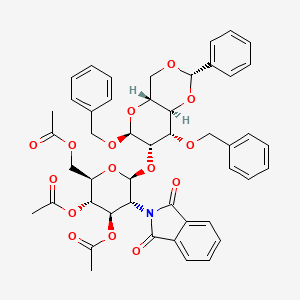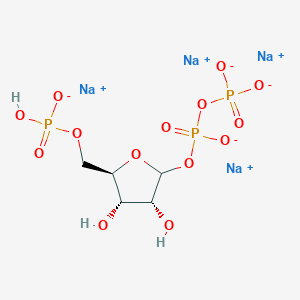
プロメタジンスルホキシド-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Promethazine Sulfoxide-d6 is the deuterium labeled Promethazine Sulfoxide . It is a stable isotope and is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Promethazine Sulfoxide-d6 is C17H14D6N2OS . The molecular weight is 306.46 . The structure includes a phenothiazine core, which is a tricyclic structure that contains two benzene rings joined by a sulfur and a nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving Promethazine Sulfoxide-d6 are not detailed in the sources, it’s known that stable isotopes like deuterium (D) are used in drug molecules as tracers for quantitation during the drug development process . This suggests that Promethazine Sulfoxide-d6 may undergo similar reactions as its non-deuterated counterpart, Promethazine Sulfoxide .Physical And Chemical Properties Analysis
Promethazine Sulfoxide-d6 has a molecular weight of 306.46 and a molecular formula of C17H14D6N2OS . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.科学的研究の応用
動物組織における測定
ブタの筋肉、肝臓、腎臓、脂肪におけるプロメタジンとその代謝物(プロメタジンスルホキシドを含む)を測定することを目的とした研究。これは、食品の安全性と動物組織における薬物残留物の理解に重要です .
アルツハイマー病研究
プロメタジンは、アルツハイマー病のトランスジェニックマウスモデルにおいてAベータに結合することが示されている。プロメタジンスルホキシド-d6は、このような研究において参照化合物として使用することができ、相互作用と潜在的な治療効果をさらに理解することができます .
分析化学
分析化学では、this compoundは、プロメタジンとその代謝物の測定における精度と正確性を確保するために、クロマトグラフィーおよび質量分析法の参照標準として役立ちます .
Safety and Hazards
While specific safety and hazard information for Promethazine Sulfoxide-d6 was not found, general safety measures for handling chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
作用機序
Target of Action
Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
Promethazine Sulfoxide-d6, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .
Pharmacokinetics
Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .
Result of Action
The antagonistic action of Promethazine Sulfoxide-d6 on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .
生化学分析
Biochemical Properties
Promethazine Sulfoxide-d6, like its parent compound Promethazine, interacts with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting
Cellular Effects
It is known that Promethazine, the parent compound, has a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that Promethazine Sulfoxide-d6 may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Promethazine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that Promethazine Sulfoxide-d6 may have a detectable presence over time in these settings.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Promethazine Sulfoxide-d6 in animal models. Promethazine, the parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease
Metabolic Pathways
Promethazine, the parent compound of Promethazine Sulfoxide-d6, is predominantly metabolized to Promethazine Sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 . It is likely that Promethazine Sulfoxide-d6 follows similar metabolic pathways, but specific studies are needed to confirm this.
Transport and Distribution
It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that Promethazine Sulfoxide-d6 may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that Promethazine Sulfoxide-d6 may localize within certain subcellular compartments, but specific studies are needed to confirm this.
特性
IUPAC Name |
1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCLFIFAFHQIX-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate](/img/structure/B563447.png)

![tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B563453.png)


![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)


